molecular formula C13H10N2OS B3386392 2-(1H-1,3-benzodiazol-2-yl)-1-(thiophen-2-yl)ethan-1-one CAS No. 728907-97-9

2-(1H-1,3-benzodiazol-2-yl)-1-(thiophen-2-yl)ethan-1-one

Cat. No.: B3386392
CAS No.: 728907-97-9
M. Wt: 242.30 g/mol
InChI Key: CJAQHQYQSUKLNY-UHFFFAOYSA-N
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Description

2-(1H-1,3-Benzodiazol-2-yl)-1-(thiophen-2-yl)ethan-1-one (CAS 728907-97-9) is a synthetic organic compound with a molecular weight of 242.30 g/mol and the molecular formula C13H10N2OS . This benzimidazole-thiophene hybrid scaffold is characterized by its unique structure, which combines a planar benzimidazole residue with a thiophene-based ketone group . Such fused heterocyclic systems are of significant interest in medicinal chemistry and materials science research due to their potential to interact with biological targets and their electronic properties . While the specific research applications and mechanism of action for this exact compound are not fully detailed in the literature, benzimidazole derivatives are widely investigated in scientific research for their diverse pharmacological properties . Researchers value this compound as a key intermediate or building block for the synthesis of more complex molecules. It is supplied for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-1-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS/c16-11(12-6-3-7-17-12)8-13-14-9-4-1-2-5-10(9)15-13/h1-7H,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAQHQYQSUKLNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701250001
Record name 2-(1H-Benzimidazol-2-yl)-1-(2-thienyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701250001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728907-97-9
Record name 2-(1H-Benzimidazol-2-yl)-1-(2-thienyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=728907-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1H-Benzimidazol-2-yl)-1-(2-thienyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701250001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s structural analogues differ in substituents on the benzimidazole, ethanone, or aryl-thiophene moieties. Key examples include:

Compound Name Structural Variation Key Properties/Applications Reference
2-(1H-1,3-Benzodiazol-2-yl)-1-(furan-2-yl)ethan-1-one Thiophene → Furan substitution Reduced electron density due to furan’s oxygen atom; potential solubility differences
1-[1-(Difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one Difluoromethyl substitution on benzimidazole Enhanced metabolic stability and lipophilicity
1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Benzimidazole → Triazole substitution Increased π-stacking potential; antimicrobial activity
2-(Diphenylphosphoryl)-1-(thiophen-2-yl)ethan-1-one Benzimidazole → Phosphoryl group Improved coordination capacity for metal catalysts

Physicochemical Properties

  • Triazole analogue (e.g., compound 3 in ): 113–116°C, lower due to reduced H-bonding capacity .
  • Spectral Data :
    • ¹H NMR : Thiophene protons resonate at δ 7.0–7.5 ppm; benzimidazole NH peaks appear at δ 12–13 ppm .
    • IR : Strong C=O stretch at ~1680 cm⁻¹; benzimidazole C=N at ~1600 cm⁻¹ .

Computational and Docking Studies

  • Molecular docking of benzimidazole derivatives (e.g., compound 9c in ) shows binding to fungal CYP51 (lanosterol 14α-demethylase) via H-bonding with heme cofactor.
  • Thiophene’s sulfur atom enhances hydrophobic interactions in enzyme active sites compared to furan’s oxygen .

Q & A

Basic: What are the key synthetic challenges in preparing 2-(1H-1,3-benzodiazol-2-yl)-1-(thiophen-2-yl)ethan-1-one, and how can they be methodologically addressed?

Answer:
The synthesis involves challenges such as regioselective formation of the benzodiazole ring and efficient coupling with the thiophene moiety. Methodological solutions include:

  • Stepwise alkylation/condensation : Use of alkylating agents (e.g., 2-bromo-1-arylethanones) to control regioselectivity during heterocycle formation .
  • Inert conditions : Employing dry solvents and nitrogen atmospheres to prevent oxidation of sensitive intermediates, particularly thiophene derivatives .
  • Catalytic optimization : Transition-metal catalysts (e.g., Pd for cross-coupling) improve yields in aryl-thiophene bond formation .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural characterization?

Answer:
Contradictions in NMR or mass spectra can arise from tautomerism (benzodiazole ring) or rotational isomers (thiophene-ethanone linkage). Strategies include:

  • X-ray crystallography : Use SHELXL for high-resolution refinement to unambiguously determine bond lengths and angles .
  • Dynamic NMR studies : Variable-temperature NMR can identify rotational barriers in the ethanone linker .
  • Complementary techniques : Combine HRMS for molecular formula validation and IR spectroscopy to confirm carbonyl stretching vibrations .

Basic: What analytical techniques are recommended for confirming purity and structure?

Answer:

  • Chromatography : HPLC with UV detection (λ = 254–280 nm) to assess purity (>95%) .
  • Spectroscopy : ¹H/¹³C NMR for functional group confirmation (e.g., benzodiazole NH at δ 12–13 ppm, thiophene protons at δ 6.5–7.5 ppm) .
  • Elemental analysis : Verify C, H, N, S content within ±0.4% of theoretical values .

Advanced: How can the electronic properties of the thiophene moiety be exploited in material science?

Answer:
The thiophene’s conjugated π-system enables applications in:

  • Organic semiconductors : DFT calculations (e.g., Gaussian) predict HOMO-LUMO gaps (~3.2 eV) suitable for charge transport .
  • Electropolymerization : Cyclic voltammetry studies show oxidative coupling potential at +1.2 V (vs. Ag/AgCl) for conductive polymer synthesis .
  • Nonlinear optics (NLO) : Hyperpolarizability (β) measurements via EFISHG indicate NLO activity for photonic devices .

Basic: What in vitro assays are suitable for initial biological activity evaluation?

Answer:

  • Anticancer : MTT assay against HeLa or MCF-7 cells (IC₅₀ determination) .
  • Antimicrobial : Broth microdilution (MIC values) for S. aureus and E. coli .
  • Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases (e.g., trypsin) .

Advanced: What strategies optimize bioavailability given the compound’s heterocyclic structure?

Answer:

  • Salt formation : React with HCl or sodium to improve aqueous solubility .
  • Prodrug design : Esterify the ketone group (e.g., acetyloxymethyl) for enhanced membrane permeability .
  • Nanocarriers : Encapsulate in PLGA nanoparticles (150–200 nm) to increase circulation time .

Basic: How does the benzodiazole ring influence chemical reactivity?

Answer:

  • Electrophilic substitution : The electron-deficient benzodiazole directs reactions to the 5-position (meta to N atoms) .
  • Hydrogen bonding : NH group participates in intermolecular interactions, affecting crystallization .
  • Acid sensitivity : Susceptible to ring-opening under strong acidic conditions (pH < 2) .

Advanced: What computational methods predict interaction mechanisms with biological targets?

Answer:

  • Molecular docking : AutoDock Vina or Glide to model binding to ATP-binding pockets (e.g., CDK2) .
  • MD simulations : GROMACS to assess stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR models : CoMFA/CoMSIA to correlate substituent effects (e.g., thiophene substitution) with bioactivity .

Basic: What crystallization conditions yield high-quality crystals for X-ray analysis?

Answer:

  • Solvent system : Slow evaporation from DCM/hexane (1:3 v/v) at 4°C .
  • Seeding : Use microseeds from previous trials to induce nucleation .
  • Refinement : SHELXL-2018 for anisotropic displacement parameters and disorder modeling .

Advanced: How to design SAR studies for pharmacophoric exploration?

Answer:

  • Core modifications : Synthesize analogs with imidazole (replace benzodiazole) or furan (replace thiophene) .
  • Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂) at the thiophene 5-position to modulate activity .
  • Biological testing : Use parallel assays (e.g., anti-inflammatory COX-2 inhibition and cytotoxicity) to decouple target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-1,3-benzodiazol-2-yl)-1-(thiophen-2-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-(1H-1,3-benzodiazol-2-yl)-1-(thiophen-2-yl)ethan-1-one

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